molecular formula C22H32N4O4S B2637066 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946354-23-0

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2637066
CAS No.: 946354-23-0
M. Wt: 448.58
InChI Key: SGPAIBCOWUIVKS-UHFFFAOYSA-N
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Description

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic pyrimidine derivative designed for advanced pharmaceutical and life science research. This compound features a piperazine ring substituted with a 4-butoxyphenylsulfonyl group, a structural motif known to be significant in medicinal chemistry. Similar pyrimidine-piperazine sulfonyl derivatives are recognized for their potential as privileged scaffolds in drug discovery, often contributing to strong binding interactions with various enzymatic targets due to their ability to act as bioisosteres for purines . Researchers can investigate this compound as a key intermediate or a core structure for developing novel therapeutic agents. Its structural architecture, which includes an aromatic sulfonyl group on the piperazine ring, is a feature present in compounds studied for a range of biological activities, including enzyme inhibition . The specific butoxy and propoxy alkoxy chains are intended to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization processes . The synthetic route for such compounds typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a sulfonylated piperazine derivative displaces a leaving group on the pyrimidine core, often facilitated in polar aprotic solvents like DMF with a base such as cesium carbonate to achieve high conversion rates and isolated yields . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-4-6-16-29-19-7-9-20(10-8-19)31(27,28)26-13-11-25(12-14-26)21-17-22(30-15-5-2)24-18(3)23-21/h7-10,17H,4-6,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPAIBCOWUIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Attachment of the Butoxyphenyl and Propoxy Groups: The butoxyphenyl and propoxy groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are key to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous compounds is critical for understanding the unique properties of this molecule. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Biological Implications
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Pyrimidine 2-Methyl, 6-propoxy, 4-((4-butoxyphenyl)sulfonyl)piperazine High lipophilicity; potential kinase inhibition
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Pyrimidine 2-Methyl, 6-propoxy, 4-((3-fluorophenyl)sulfonyl)piperazine Enhanced electronic effects due to fluorine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 2-Amino, 4-methyl, 6-piperidinyl Reduced basicity vs. piperazine derivatives
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-... Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine, benzimidazole Planar fused-ring system; possible DNA intercalation
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine... Pyrimidine 4-Fluorophenyl, isopropyl, sulfonamide, carboxaldehyde Reactive aldehyde group; sulfonamide pharmacophore

Key Differences and Implications

Sulfonyl Group Variations: The 4-butoxyphenylsulfonyl group in the target compound introduces significant hydrophobicity compared to the 3-fluorophenylsulfonyl analog . The butoxy chain may improve blood-brain barrier penetration but reduce aqueous solubility.

Heterocyclic Core Modifications: Thieno[3,2-d]pyrimidine () replaces the pyrimidine core with a fused thiophene ring, enhancing planarity and π-π stacking interactions with biological targets . Piperidine vs. Piperazine: Piperidine () has one less nitrogen, reducing hydrogen-bonding capacity and basicity, which may lower solubility and target affinity compared to piperazine derivatives .

Functional Group Effects: The 6-propoxy group in the target compound vs. 2-amino () or carboxaldehyde () alters electronic distribution and reactivity. Propoxy may stabilize the molecule against metabolic oxidation . Fluorine substituents () enhance electronegativity and may improve binding in hydrophobic pockets with polar interactions .

Physicochemical and Pharmacokinetic Considerations

  • LogP : The butoxyphenyl group likely increases logP (>3) compared to fluorophenyl (logP ~2.5) or methanesulfonyl (logP ~1.8) derivatives, favoring tissue penetration but risking solubility issues.
  • Synthetic Accessibility : The target compound’s synthesis would require sulfonylation of piperazine with 4-butoxyphenylsulfonyl chloride, a step shared with analogs in and .
  • Crystallinity : Pyrimidine derivatives like ’s compound exhibit defined crystal structures, which may influence formulation stability .

Biological Activity

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a piperazine moiety and a butoxyphenyl sulfonyl group. Its molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S with a molecular weight of 456.6 g/mol. The structure is depicted below:

Property Details
Molecular Formula C22H32N4O4S
Molecular Weight 456.6 g/mol
CAS Number 1170379-58-4

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrimidine Core: Condensation of appropriate aldehydes and amines.
  • Piperazinyl Sulfonyl Group Introduction: Sulfonylation of piperazine followed by attachment to the pyrimidine core.
  • Butoxyphenyl Group Attachment: Nucleophilic substitution reaction.
  • Final Modifications: Alkylation reactions introduce the isopropoxy and methyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, modulating their activity. This may involve:

  • Inhibition of Enzyme Activity: Targeting key enzymes in metabolic pathways.
  • Alteration of Signal Transduction Processes: Modifying cellular signaling pathways that regulate various biological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide moiety enhances the interaction with target proteins involved in cell proliferation.

Antidepressant Effects

The piperazine structure is known for its antidepressant properties, potentially through serotonin receptor modulation. This suggests that the compound may have applications in treating mood disorders.

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Study on Antitumor Activity:
    • Objective: To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings: The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values in the micromolar range.
  • Antidepressant Mechanism Investigation:
    • Objective: To assess the effects on serotonin receptor activity.
    • Findings: In vitro assays indicated enhanced binding affinity to serotonin receptors, suggesting potential use as an antidepressant agent.
  • Antimicrobial Testing:
    • Objective: To determine efficacy against bacterial pathogens.
    • Findings: The compound exhibited moderate antibacterial activity against Gram-positive bacteria, warranting further exploration.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound Biological Activity
4-(4-(4-Methoxyphenyl)sulfonyl)piperazin-1-yl-pyrimidineAntitumor and antidepressant properties
4-(4-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl-pyrimidineEnhanced antimicrobial effects

Q & A

Q. Optimization Tips :

  • Yield Improvement : Use excess piperazine (1.2–1.5 eq) and reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purity Control : Purify intermediates via column chromatography (silica gel, gradient elution with MeOH/CH₂Cl₂) and characterize intermediates using NMR and LC-MS .

Q. Table 1. Synthetic Optimization Parameters

StepReagents/ConditionsYield RangeKey Purification MethodReference
SulfonylationK₂CO₃, CH₃CN, 80°C40–85%Column chromatography (EtOAc/hexane)
Pyrimidine SubstitutionNaOPr, DMF, 100°C60–75%Recrystallization (EtOH/H₂O)
CouplingPd(dba)₂, dppf, toluene50–70%HPLC (C18 column)

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonylpiperazine protons at δ 3.3–3.6 ppm, pyrimidine methyl at δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
  • Infrared (IR) Spectroscopy : Identify sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration, as seen in similar piperazine derivatives .

How can researchers assess the compound's metabolic stability in preclinical models?

Advanced Research Question
Methodological Answer:

In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Monitor demethylation or sulfonyl cleavage metabolites .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

Plasma Stability : Incubate in plasma (37°C, 1–24 hrs) and analyze degradation products. Adjust formulation (e.g., PEGylation) if instability is observed .

What strategies are effective for identifying the primary biological targets of this compound?

Advanced Research Question
Methodological Answer:

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition (IC₅₀ values). Prioritize kinases with sub-µM activity .
  • Pull-Down Assays : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/mass spectrometry .
  • Computational Docking : Use AutoDock Vina to model interactions with BCL-2 or PI3K-like domains, guided by structural analogs (e.g., ABT-263) .

How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Advanced Research Question
Methodological Answer:

Vary Substituents : Synthesize analogs with:

  • Shorter/longer alkoxy chains (e.g., ethoxy vs. butoxy) .
  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonylpiperazine stability .

Biological Testing : Compare IC₅₀ values in apoptosis assays (e.g., caspase-3 activation) and cytotoxicity screens (MTT assay) .

LogP Analysis : Measure hydrophobicity (HPLC) to correlate with membrane permeability .

Q. Table 2. Example SAR Data

AnalogSubstituent (R)IC₅₀ (BCL-2 Inhibition)LogP
1Butoxy0.8 µM3.2
2Propoxy1.5 µM2.9
3CF₃0.3 µM4.1

How can discrepancies between in vitro and in vivo activity data be resolved?

Advanced Research Question
Methodological Answer:

  • Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution. Poor oral absorption may explain low in vivo efficacy .
  • Metabolite Identification : Use LC-HRMS to detect inactive metabolites (e.g., glucuronidated forms) .
  • Formulation Adjustments : Switch to nanoparticle delivery or prodrug strategies to enhance solubility .

What experimental models are suitable for evaluating this compound’s pro-apoptotic activity?

Advanced Research Question
Methodological Answer:

  • Cell-Based Assays : Use Jurkat (lymphoma) or HCT116 (colon cancer) lines. Assess apoptosis via Annexin V/PI staining and caspase-3/7 activation .
  • Xenograft Models : Administer the compound (e.g., 50 mg/kg, oral) to mice bearing BCL-2-dependent tumors. Monitor tumor volume vs. controls .

What computational approaches predict binding interactions with potential targets?

Advanced Research Question
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to BCL-2 (PDB: 4MAN) over 100 ns to assess stability of sulfonylpiperazine interactions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analog substitutions to prioritize synthetic targets .

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